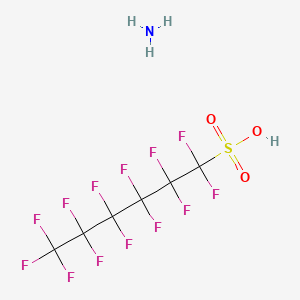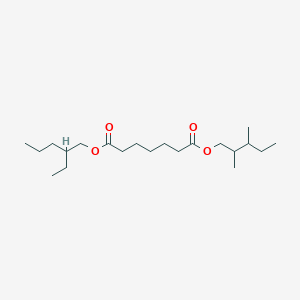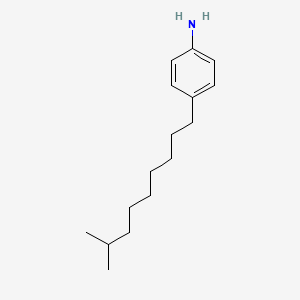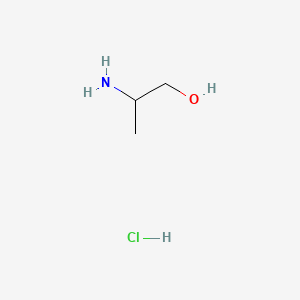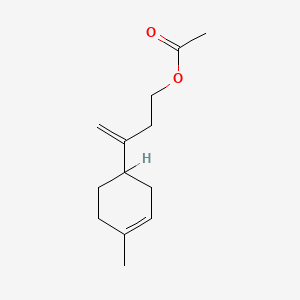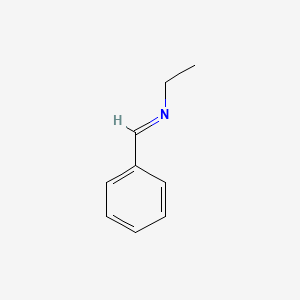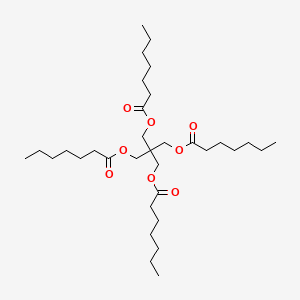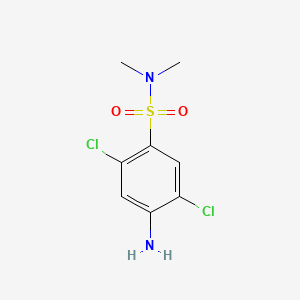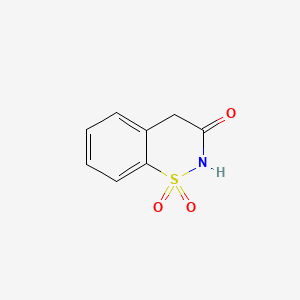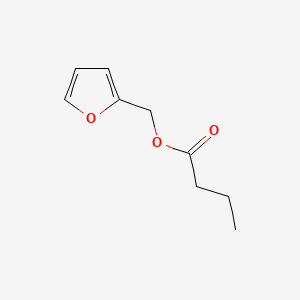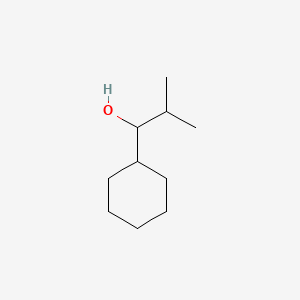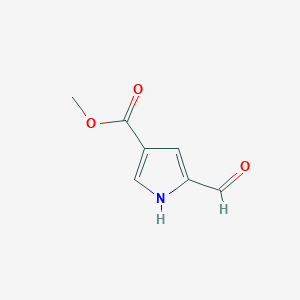
甲基5-甲酰基-1H-吡咯-3-羧酸酯
描述
“Methyl 5-formyl-1H-pyrrole-3-carboxylate” is an organic compound with the molecular formula C7H7NO3 . It has a molecular weight of 153.14 .
Molecular Structure Analysis
The InChI code for “Methyl 5-formyl-1H-pyrrole-3-carboxylate” is 1S/C7H7NO3/c1-11-7(10)5-2-6(4-9)8-3-5/h2-4,8H,1H3 . This code provides a standard way to encode the compound’s molecular structure.科学研究应用
Organic Chemical Synthesis Intermediate
Methyl pyrrole-3-carboxylate, which is structurally similar to Methyl 5-formyl-1H-pyrrole-3-carboxylate, is used as an organic chemical synthesis intermediate . This suggests that Methyl 5-formyl-1H-pyrrole-3-carboxylate could also be used in a similar capacity.
Therapeutic Applications
Pyrrole subunits, like the one present in Methyl 5-formyl-1H-pyrrole-3-carboxylate, have diverse applications in therapeutically active compounds . These include:
Fungicides: Pyrrole-based compounds have been used in the development of fungicides .
Antibiotics: Pyrrole-based compounds have also been used in the development of antibiotics .
Anti-inflammatory Drugs: Compounds with a pyrrole subunit have been used in the creation of anti-inflammatory drugs .
Cholesterol Reducing Drugs: Pyrrole-based compounds have been used in the development of cholesterol reducing drugs .
Antitumor Agents: Compounds with a pyrrole subunit have been used in the creation of antitumor agents .
Inhibition of Reverse Transcriptase
Pyrrole-based compounds are known to inhibit reverse transcriptase, which is a key enzyme in the replication of human immunodeficiency virus type 1 (HIV-1) .
Inhibition of Cellular DNA Polymerases Protein Kinases
Pyrrole-based compounds are known to inhibit cellular DNA polymerases protein kinases .
Synthesis of Purine Nucleoside Analogues
5-formyl-1,2,3-triazole-4-carboxylic acids, which are structurally similar to Methyl 5-formyl-1H-pyrrole-3-carboxylate, have been used in the synthesis of purine nucleoside analogues for treating flaviviruses diseases .
Synthesis of Cyclic Amine Derivatives
5-formyl-1,2,3-triazole-4-carboxylic acids have also been used in the synthesis of cyclic amine derivatives, which act as platelet activation inhibitors .
安全和危害
未来方向
作用机制
Target of Action
This compound is a derivative of pyrrole, a heterocyclic aromatic organic compound .
Mode of Action
Pyrrole derivatives are known to interact with various biological targets, leading to a range of potential effects .
Biochemical Pathways
Pyrrole derivatives are known to have diverse biological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound has a molecular weight of 153.14 , which suggests it could potentially be absorbed in the gastrointestinal tract following oral administration.
Result of Action
As a pyrrole derivative, it may have a range of potential biological activities .
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially affect its stability and activity .
属性
IUPAC Name |
methyl 5-formyl-1H-pyrrole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-11-7(10)5-2-6(4-9)8-3-5/h2-4,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXBYTBKDUXJEPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC(=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20342151 | |
| Record name | Methyl 5-formylpyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20342151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5910-05-4 | |
| Record name | Methyl 5-formylpyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20342151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

